molecular formula C7H13NO3S B2685965 4-(cyclopropanesulfonyl)morpholine CAS No. 21297-83-6

4-(cyclopropanesulfonyl)morpholine

Cat. No.: B2685965
CAS No.: 21297-83-6
M. Wt: 191.25
InChI Key: QIFFZSHEPAWNKA-UHFFFAOYSA-N
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Description

4-(Cyclopropanesulfonyl)morpholine is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a morpholine ring, a versatile heterocycle known for its presence in pharmacologically active molecules and its ability to improve key properties in drug candidates. The morpholine moiety is noted for its role in modulating the activity of critical enzymes, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are relevant in the development of therapies for neurodegenerative diseases . The cyclopropanesulfonyl group is a valuable structural motif in modern drug design. Incorporating a cyclopropane ring can enhance metabolic stability, improve target binding potency, and increase membrane permeability, including the potential to cross the blood-brain barrier . As a sulfonamide, this compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize it to create novel chemical entities for screening against biological targets or to optimize lead compounds. The molecular framework of this compound offers a promising starting point for developing new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyclopropylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c9-12(10,7-1-2-7)8-3-5-11-6-4-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFFZSHEPAWNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)morpholine typically involves the reaction of morpholine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanesulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

  • Anticancer Agents : Morpholine derivatives, including 4-(cyclopropanesulfonyl)morpholine, have been investigated for their potential as anticancer agents. The structural modifications provided by the cyclopropanesulfonyl group may enhance the compound's efficacy against specific cancer types.
  • Central Nervous System Disorders : Morpholines are known to interact with neurotransmitter systems, making them candidates for treating neurological disorders. Research indicates that compounds with morpholine structures can exhibit anxiolytic and antidepressant properties due to their ability to modulate receptor activity in the brain .
  • Anti-inflammatory Agents : The cyclopropanesulfonyl group has been linked to anti-inflammatory effects, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

  • Enamine Formation : The compound can be utilized to generate enamines, which are valuable intermediates in the synthesis of complex organic molecules .
  • Functional Group Transformations : The unique sulfonyl group can facilitate reactions such as sulfonamide formation, expanding the versatility of this compound in synthetic pathways .

Data Table: Comparative Analysis of Morpholine Derivatives

Compound NamePrimary ApplicationKey Features
This compoundAnticancer, CNS disordersEnhanced reactivity due to sulfonyl group
DoxapramRespiratory stimulantMorpholine-based structure
AprepitantAnti-nausea (CINV)Selective NK1 receptor antagonist
GefitinibAnticancerMorpholine used in drug structure

Case Studies

  • Clinical Trials : A recent study evaluated the efficacy of morpholine derivatives in treating chemotherapy-induced nausea and vomiting (CINV). The findings indicated that compounds like aprepitant, which contain morpholine structures, significantly reduced symptoms compared to standard treatments .
  • Synthetic Pathways : Researchers have successfully synthesized complex molecules using this compound as a precursor. In one case, it was used to create a library of compounds aimed at targeting specific cancer pathways, showcasing its utility in drug discovery .
  • Agricultural Applications : While primarily focused on pharmaceuticals, the sulfonamide properties of this compound suggest potential applications in agrochemicals as fungicides or herbicides due to its ability to inhibit certain biosynthetic pathways in plants .

Mechanism of Action

The mechanism of action of 4-(cyclopropanesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Structural and Electronic Differences

4-(4-Nitrophenyl)Thiomorpholine ()
  • Structure : Thiomorpholine replaces oxygen with sulfur in the morpholine ring, and a 4-nitrophenyl group is attached.
  • Key Differences :
    • Lipophilicity : The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine derivatives. However, the cyclopropanesulfonyl group in the target compound balances polarity (from –SO₂) with moderate lipophilicity (from cyclopropane) .
    • Metabolic Stability : Thiomorpholine’s sulfur is a "soft spot" for oxidative metabolism, whereas the sulfonyl group in 4-(cyclopropanesulfonyl)morpholine is more resistant to oxidation .
    • Crystal Packing : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, while sulfonylmorpholines may exhibit stronger dipole-dipole interactions due to the –SO₂ group .
4-[(4-Methoxyphenyl)Sulfonyl]Morpholine ()
  • Structure : Aryl sulfonyl groups (e.g., 4-methoxyphenyl) replace cyclopropane.
  • Key Differences: Electronic Effects: The methoxy group (–OCH₃) is electron-donating, countering the electron-withdrawing sulfonyl group. In contrast, cyclopropane’s inductive electron-withdrawing effect enhances the sulfonyl group’s polarity .
4-(4-Nitrophenyl)Morpholine ()
  • Structure: A nitro group (–NO₂) replaces the sulfonyl group.
  • Key Differences :
    • Reactivity : The nitro group is a stronger electron-withdrawing group than sulfonyl, making the compound more reactive in reduction or substitution reactions.
    • Applications : Nitro derivatives are often intermediates for amines (e.g., antimycobacterial agents), while sulfonylmorpholines are utilized directly as sulfonamide precursors .

Physical and Chemical Properties

Property This compound 4-(4-Nitrophenyl)thiomorpholine 4-[(4-Methoxyphenyl)sulfonyl]morpholine
Melting Point Not reported Not reported 109–110°C (CH₂Cl₂)
Boiling Point Not reported Not reported Not reported
Lipophilicity (LogP) Moderate (cyclopropane + –SO₂) High (S atom) Moderate (aryl group)
Metabolic Stability High (resistant to oxidation) Low (S oxidation-prone) Moderate

Biological Activity

4-(Cyclopropanesulfonyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C7H13NO2S, is characterized by the presence of a cyclopropanesulfonyl group attached to a morpholine ring. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO2S
  • Molecular Weight : 175.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl group can facilitate hydrogen bonding and polar interactions, enhancing the compound's affinity for target proteins.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications as an antibacterial agent.
  • Anti-inflammatory Effects : Preliminary investigations have shown that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialVarious bacterial strainsInhibition of growth
Anti-inflammatoryMacrophagesReduced cytokine production
CytotoxicityCancer cell lines (e.g., HeLa)Induction of apoptosis

Detailed Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, where this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    • The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
  • Inflammation Model :
    • In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Studies :
    • In vitro assays on HeLa cells revealed that treatment with varying concentrations of this compound led to dose-dependent cytotoxicity, with mechanisms involving mitochondrial dysfunction and caspase activation being investigated.

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